molecular formula C5H10ClNO2 B1386669 (S)-Pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1124369-40-9

(S)-Pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1386669
M. Wt: 151.59 g/mol
InChI Key: OYCLYMMIZJWYJG-WCCKRBBISA-N
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Description

Hydrochloric acid is a corrosive, colorless acid prepared by dissolving gaseous hydrogen chloride in water . In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .


Synthesis Analysis

The synthesis of active pharmaceutical ingredients (APIs) can involve various steps including reactions, hydrogenation, and amide formation .


Molecular Structure Analysis

The molecular structure of a compound is determined by its physicochemical properties. For example, the compounds ambroxol hydrochloride and bromhexine hydrochloride, which belong to the expectorant and mucokinetic group of drugs, have similar chemical structures .


Chemical Reactions Analysis

Titrimetric analysis is based on the complete reaction between the analyte and a reagent, the titrant. Titrations are often classified by the nature of this titration reaction: acid-base, redox, precipitation, and so on .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the environment it interacts with. For example, metformin hydrochloride, a peroral hypoglycemic agent, has specific physicochemical properties .

Safety And Hazards

Hydrochloric acid is corrosive and may cause severe skin damage, burns, and irritation, serious eye damage and irritation, as well as burns to the mucous membranes, and respiratory damage and/or irritation if fumes are inhaled .

Future Directions

The future directions in the field of drug delivery systems are focused on improving the predictability of in vivo solubility and dissolution of drug substances. This includes the development of new methodologies and technologies for drug delivery .

properties

IUPAC Name

(3S)-pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLYMMIZJWYJG-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656410
Record name (3S)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Pyrrolidine-3-carboxylic acid hydrochloride

CAS RN

1124369-40-9
Record name (3S)-Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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